Pde10-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

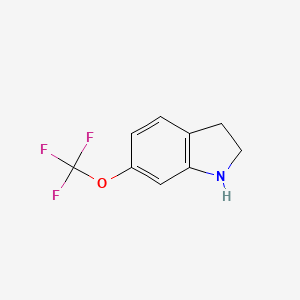

PDE10-IN-1 is a potent inhibitor of Phosphodiesterase 10 (PDE10), a cyclic nucleotide degrading enzyme . It is extracted from Patent WO 2013192273 A1 and is used for treating CNS and metabolic disorders . The molecular weight of PDE10-IN-1 is 369.42 and its formula is C21H19N7 .

Synthesis Analysis

The synthesis of PDE10-IN-1 involves a series of quinazoline-based derivatives with PDE10 inhibitory activities . Nine out of 13 designed compounds showed good PDE10 inhibition at the concentration of 1.0 μM .

Molecular Structure Analysis

The molecular structure of PDE10-IN-1 is represented by the SMILES notation: CC1=C([C@H]2C@H=NC=C4C)=N3)C2)N=C5C6=C(N=CC=C6)C=CN51 .

Chemical Reactions Analysis

PDE10-IN-1 has been shown to inhibit the growth of colon cancer cells expressing high levels of PDE10 . This inhibition occurs through a competitive mechanism and does not affect the activity of other PDE isozymes at concentrations that inhibit colon cancer cell growth .

Physical And Chemical Properties Analysis

PDE10-IN-1 appears as a solid, light yellow to khaki in color . It is soluble in DMSO at a concentration of 2 mg/mL . The storage conditions vary depending on the form and temperature: Powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent form, it can be stored at -80°C for 2 years or at -20°C for 1 year .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation and Parkinson’s Disease Treatment

Pde10-IN-1 has been found to have anti-inflammatory and neuroprotective effects in neuroinflammation and Parkinson’s disease mouse models . It inhibits the production of nitric oxide and proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglia by modulating various inflammatory signals . It also elevates intracellular cAMP levels and CREB phosphorylation . These effects suggest that Pde10-IN-1 could be a potential candidate for treating neuroinflammatory disorders such as Parkinson’s disease .

Modulation of Pro-Inflammatory Molecules

Pde10-IN-1 has been shown to suppress the production of pro-inflammatory molecules such as NO, TNF-α, and IL-1β, and increase the production of anti-inflammatory molecule IL-10 in LPS-stimulated BV2 cells . This suggests that the anti-inflammatory effects of Pde10-IN-1 are at least partly mediated through PDE10 inhibition .

Treatment of Psychiatric Disorders

Pde10-IN-1 inhibitors have been studied in preclinical models and clinical trials of psychiatric disorders including depression, anxiety, schizophrenia, post-traumatic stress disorder (PTSD), bipolar disorder (BP), sexual dysfunction, and feeding disorders . The most promising therapeutic candidates to emerge from these preclinical studies are PDE2 and PDE4 inhibitors for depression and anxiety and PDE1 and PDE10 inhibitors for schizophrenia .

Attenuation of Neuroinflammation and Oxidative Stress

Pde10-IN-1 inhibitors are able to improve symptoms of psychiatric disorders in preclinical models through activating the cAMP-PKA-CREB and cGMP-PKG pathways, attenuating neuroinflammation and oxidative stress, and stimulating neural plasticity .

High Throughput Screening (HTS) for PDE10 Inhibitors

Pde10-IN-1 has been used in high throughput screening (HTS) campaigns for PDE10 inhibitors . HTS is a method for scientific experimentation especially used in drug discovery and relevant fields of biology.

Antioxidant Activities

Pde10-IN-1 inhibitors have been designed, synthesized, and evaluated for their antioxidant activities . This suggests that Pde10-IN-1 could potentially be used in the treatment of diseases where oxidative stress plays a key role.

Wirkmechanismus

Target of Action

Pde10-IN-1 primarily targets Phosphodiesterase 10A (PDE10A) . PDE10A is a unique signaling molecule that inactivates both cAMP and cGMP . It is highly and nearly exclusively expressed in striatal medium spiny neurons .

Mode of Action

Biochemical Pathways

The inhibition of PDE10A by Pde10-IN-1 affects several biochemical pathways. It has been shown to decrease Wnt-induced β-catenin nuclear translocation, as well as decrease EGF-mediated activation of RAS/MAPK and AKT pathways in ovarian cancer cells . Moreover, PDE10A inhibition has behavioral effects in several key assays that phenocopy dopamine D2 receptor inhibition .

Result of Action

The molecular and cellular effects of Pde10-IN-1’s action include decreased cell proliferation, cell cycle arrest, and increased apoptosis in ovarian cancer cells . It has also been shown to inhibit microglial activation and proinflammatory gene expression in the brains of LPS-injected mice .

Eigenschaften

IUPAC Name |

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYULRKIEGAY-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pde10-IN-1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B592009.png)

![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)